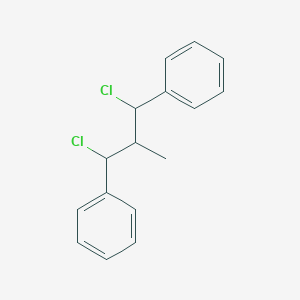![molecular formula C64H66 B14199842 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene CAS No. 873203-73-7](/img/structure/B14199842.png)
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of four 2-(4-tert-butylphenyl)ethenyl groups attached to the pyrene core at positions 1, 3, 6, and 8. The incorporation of these substituents enhances the compound’s fluorescence and thermal stability, making it a valuable material for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene as the core structure.
Electrophilic Aromatic Substitution: Different electrophilic aromatic substitutions are applied to introduce the 2-(4-tert-butylphenyl)ethenyl groups at the desired positions. This can be achieved through direct or indirect methods.
Reaction Conditions: The reactions are usually carried out in a solvent mixture, such as dimethylformamide (DMF) and water, at elevated temperatures (e.g., 140°C) for an extended period (e.g., 72 hours).
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Medicine: The compound’s stability and electronic properties are explored for drug delivery systems and diagnostic tools.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene involves its interaction with molecular targets through its aromatic core and substituents. The compound’s fluorescence is mediated by solvent polarity, which affects vibronic coupling and emission band intensities. This property is exploited in various applications, including sensing and imaging .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: This compound has amino groups instead of tert-butylphenyl groups, affecting its electronic properties and applications.
1,3,6,8-Tetraethynylpyrene: This derivative has ethynyl groups, which enhance its fluorescence anisotropy.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: This compound contains formyl groups, making it suitable for condensation reactions and the synthesis of covalent organic frameworks.
Uniqueness
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is unique due to its combination of tert-butylphenyl groups and the pyrene core, which provides enhanced fluorescence, thermal stability, and suitability for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
873203-73-7 |
|---|---|
Molecular Formula |
C64H66 |
Molecular Weight |
835.2 g/mol |
IUPAC Name |
1,3,6,8-tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene |
InChI |
InChI=1S/C64H66/c1-61(2,3)51-29-17-43(18-30-51)13-25-47-41-48(26-14-44-19-31-52(32-20-44)62(4,5)6)56-39-40-58-50(28-16-46-23-35-54(36-24-46)64(10,11)12)42-49(57-38-37-55(47)59(56)60(57)58)27-15-45-21-33-53(34-22-45)63(7,8)9/h13-42H,1-12H3 |
InChI Key |
JDZIOLPUHFCGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C=CC6=CC=C(C=C6)C(C)(C)C)C=CC7=CC=C(C=C7)C(C)(C)C)C=CC8=CC=C(C=C8)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


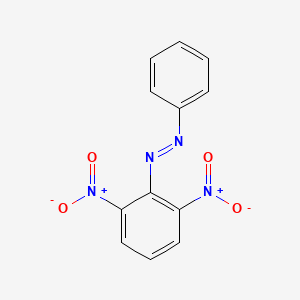
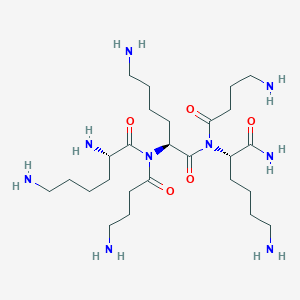
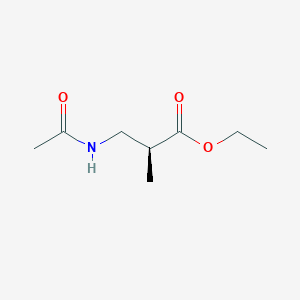
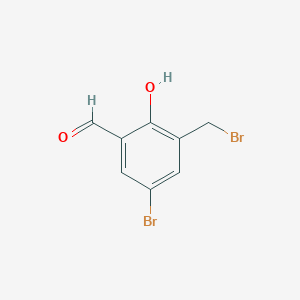
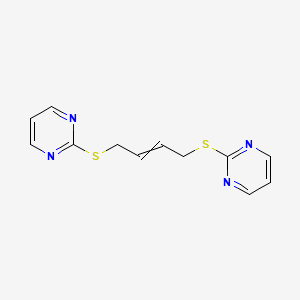
![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
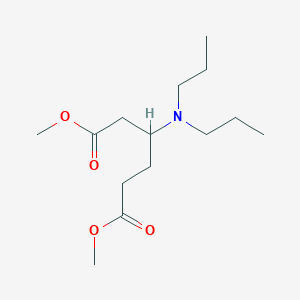
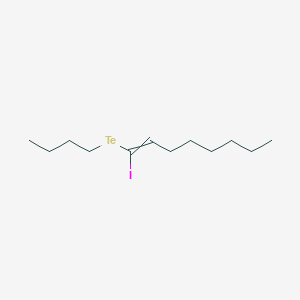
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
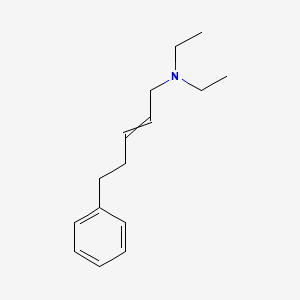
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)
